molecular formula C7H6FNO2 B1267824 4-Amino-2-fluorobenzoic acid CAS No. 446-31-1

4-Amino-2-fluorobenzoic acid

Cat. No.: B1267824
CAS No.: 446-31-1
M. Wt: 155.13 g/mol
InChI Key: QHERSCUZBKDVOC-UHFFFAOYSA-N
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Description

4-Amino-2-fluorobenzoic acid: is an organic compound with the molecular formula C7H6FNO2 and a molecular weight of 155.13 g/mol . It is a derivative of benzoic acid, characterized by the presence of an amino group at the 4-position and a fluorine atom at the 2-position on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Amino-2-fluorobenzoic acid typically involves multiple steps. One common method starts with m-fluoroaniline as the raw material. The synthetic route includes:

Industrial Production Methods: For industrial production, the process is optimized for cost-effectiveness and safety. The use of m-fluoroaniline as a starting material is advantageous due to its availability and lower cost. The process involves standard organic synthesis techniques, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Amino-2-fluorobenzoic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Amino-2-fluorobenzoic acid involves its interaction with specific molecular targets. The amino and fluorine groups on the benzene ring allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence metabolic pathways .

Comparison with Similar Compounds

Comparison: 4-Amino-2-fluorobenzoic acid is unique due to the specific positioning of the amino and fluorine groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it offers a unique combination of properties that make it valuable in various applications .

Properties

IUPAC Name

4-amino-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHERSCUZBKDVOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00307208
Record name 4-Amino-2-fluorobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446-31-1
Record name 446-31-1
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Record name 4-Amino-2-fluorobenzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID00307208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2-fluorobenzoic acid
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Synthesis routes and methods I

Procedure details

To a solution of 2-fluoro-4-nitrobenzoic acid (1.0 g, 5.4 mmol) in 20 mL of a mixture of acetic acid and methanol (1:1), was added a catalytic amount of palladium on charcoal (25 mg). The reaction was stirred under an atmosphere of hydrogen gas at room temperature overnight. The mixture was then filtered through celite and the solvent was removed by evaporation to yield 0.86 g (100%) of the title compound as a cream coloured solid.
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25 mg
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100%

Synthesis routes and methods II

Procedure details

A mixture of 4-amino-2-fluorobenzonitrile (25 g, 0.183 mmol) and potassium hydroxide (125 g, 2.23 mol) in water (350 ml) and industrial methylated spirit (50 ml) was heated at reflux for 48 hours. The solvent was evaporated in vacuo and the residue diluted with water and washed with DCM. The aqueous phase was acidified to pH 5.5 with concentrated HCl and the resultant precipitate collected by filtration to yield the title compound as a beige solid (23.94 g, 0.154 mol 84%).
Quantity
25 g
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125 g
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350 mL
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industrial methylated spirit
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50 mL
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Yield
84%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A solution of 2-fluoro-4-nitro-benzoic acid (2.8 g, 15.1 mmol) in 100 mL THF was combined with palladium/charcoal 10% (250 mg) and hydrogenated for 6.5 h in a Parr apparatus at ambient temperature at 3 bar hydrogen pressure. Then the mixture is filtered.
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2.8 g
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2-fluorobenzoic acid
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4-Amino-2-fluorobenzoic acid
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Reactant of Route 5
4-Amino-2-fluorobenzoic acid
Reactant of Route 6
4-Amino-2-fluorobenzoic acid

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